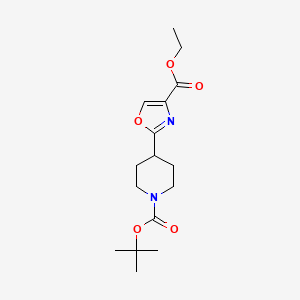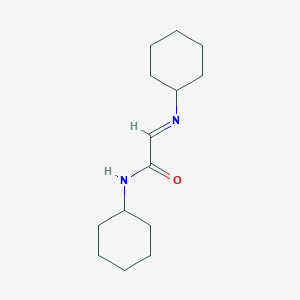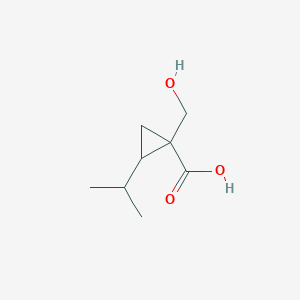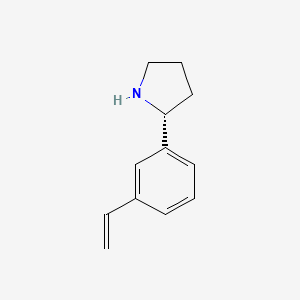
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a cyclopropyl group attached to a methanol moiety, with an azetidin-1-ylsulfonyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol typically involves multi-step organic reactions. One common approach is to start with cyclopropylmethanol as the core structure and introduce the azetidin-1-ylsulfonyl group through a series of substitution and addition reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The azetidin-1-ylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- (1-(Pyrrolidin-1-ylsulfonyl)cyclopropyl)methanol
- (1-(Morpholin-1-ylsulfonyl)cyclopropyl)methanol
- (1-(Piperidin-1-ylsulfonyl)cyclopropyl)methanol
Uniqueness
Compared to these similar compounds, (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanol is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties
属性
分子式 |
C7H13NO3S |
|---|---|
分子量 |
191.25 g/mol |
IUPAC 名称 |
[1-(azetidin-1-ylsulfonyl)cyclopropyl]methanol |
InChI |
InChI=1S/C7H13NO3S/c9-6-7(2-3-7)12(10,11)8-4-1-5-8/h9H,1-6H2 |
InChI 键 |
JWFVXFIKLNQVNN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)S(=O)(=O)C2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


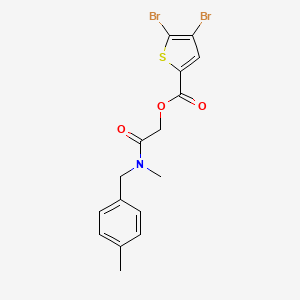
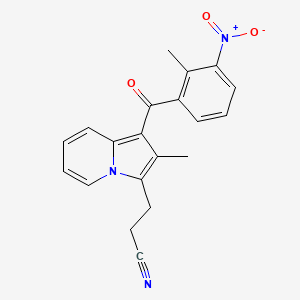
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
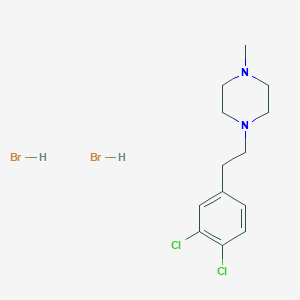
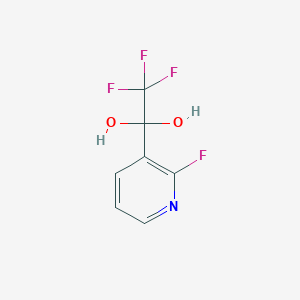
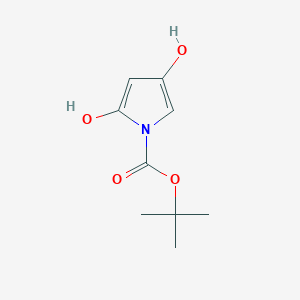
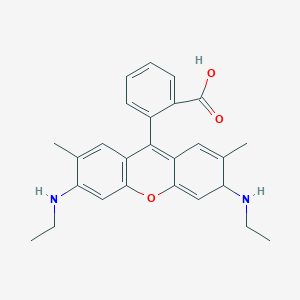
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
